![molecular formula C27H19Br B14012692 9-[Bromo(phenyl)methyl]-10-phenylanthracene CAS No. 7467-97-2](/img/structure/B14012692.png)
9-[Bromo(phenyl)methyl]-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[Bromo(phenyl)methyl]-10-phenylanthracene is a compound belonging to the anthracene family, characterized by its unique structure where a bromine atom is attached to a phenylmethyl group at the 9th position and a phenyl group at the 10th position of the anthracene core. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[Bromo(phenyl)methyl]-10-phenylanthracene typically involves the bromination of 9-phenylanthracene. A common method includes the reaction of 9-phenylanthracene with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform. The reaction is carried out at elevated temperatures (around 60°C) under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of phenylmethyl-substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydrogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-[Bromo(phenyl)methyl]-10-phenylanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various functional materials.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of 9-[Bromo(phenyl)methyl]-10-phenylanthracene primarily involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, making it useful in optoelectronic applications. The molecular targets and pathways involved include the excitation and relaxation of π-electrons within the anthracene core .
Comparación Con Compuestos Similares
- 9-Bromo-10-phenylanthracene
- 9,10-Diphenylanthracene
- 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene
Comparison:
- 9-Bromo-10-phenylanthracene: Similar in structure but lacks the phenylmethyl group, making it less versatile in substitution reactions.
- 9,10-Diphenylanthracene: Lacks the bromine atom, resulting in different reactivity and applications.
- 9-(4-Methoxyphenyl)-10-(4-(trifluoromethyl)phenyl)anthracene: Contains different substituents, leading to variations in photophysical properties and applications .
Propiedades
Número CAS |
7467-97-2 |
|---|---|
Fórmula molecular |
C27H19Br |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
9-[bromo(phenyl)methyl]-10-phenylanthracene |
InChI |
InChI=1S/C27H19Br/c28-27(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)22-16-8-10-18-24(22)26/h1-18,27H |
Clave InChI |
JDGWNXNEMZUIRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(C5=CC=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


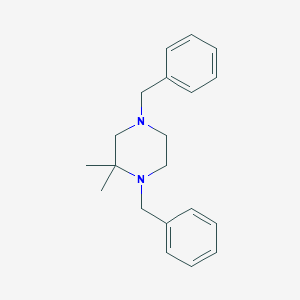
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
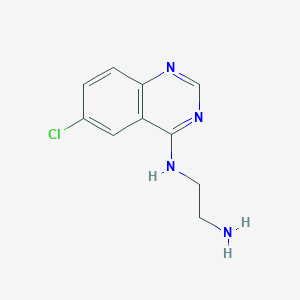
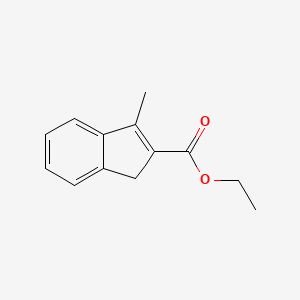
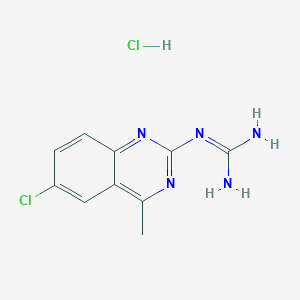
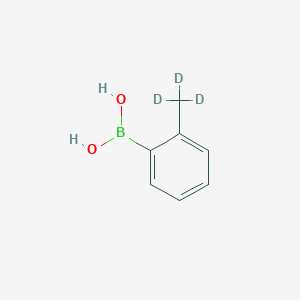
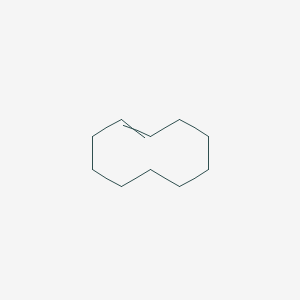
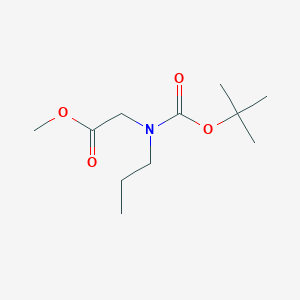
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
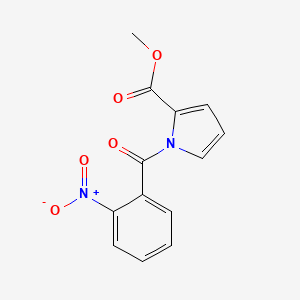
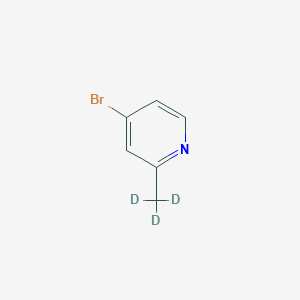
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
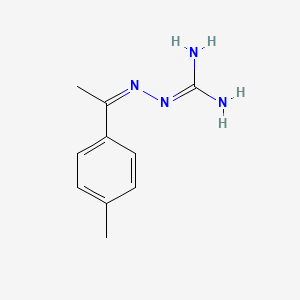
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
